molecular formula C20H23ClO10 B12064590 4-Chlorophenyl 2,3,4,6-tetra-O-acetylhexopyranoside

4-Chlorophenyl 2,3,4,6-tetra-O-acetylhexopyranoside

Cat. No.: B12064590
M. Wt: 458.8 g/mol
InChI Key: SALMOSOXXNZOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a chemical compound that has garnered attention in the field of biomedicine. This compound is known for its unique structure, which includes a chlorophenyl group attached to a glucopyranoside moiety that is tetra-acetylated. It is primarily used for investigatory purposes in biomedicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoide typically involves the acetylation of beta-D-glucopyranoside The process begins with the protection of the hydroxyl groups of beta-D-glucopyranoside using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine .

Industrial Production Methods

In an industrial setting, the production of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside may involve large-scale acetylation and glycosylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Hydrolysis: The major product is the deacetylated glucopyranoside.

    Substitution: The major products are derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other complex molecules.

    Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with specific molecular targets. The acetyl groups protect the hydroxyl groups of the glucopyranoside, allowing it to participate in selective reactions. The chlorophenyl group can interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but with benzyl groups instead of acetyl groups.

    1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Lacks the chlorophenyl group, making it less reactive in certain substitution reactions.

Uniqueness

4’-Chlorophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of both the chlorophenyl group and the tetra-acetylated glucopyranoside moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.

Properties

Molecular Formula

C20H23ClO10

Molecular Weight

458.8 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H23ClO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3

InChI Key

SALMOSOXXNZOJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.